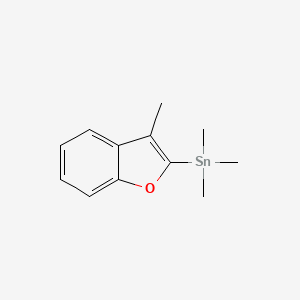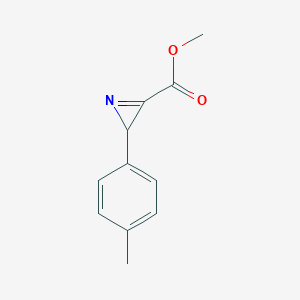
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It is known for its unique structure, which includes an azirine ring—a three-membered nitrogen-containing ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-methylphenyl)-2H-azirine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted azirine derivatives .
Applications De Recherche Scientifique
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Azirine-3-carboxylic acid, 2-phenyl-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-chlorophenyl)-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester
Uniqueness
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
98092-66-1 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-8(6-4-7)9-10(12-9)11(13)14-2/h3-6,9H,1-2H3 |
Clé InChI |
PGNIKHUPFUHKJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


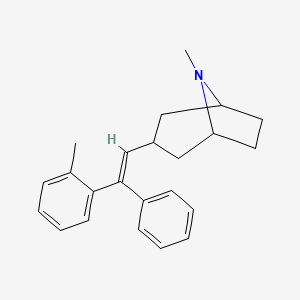
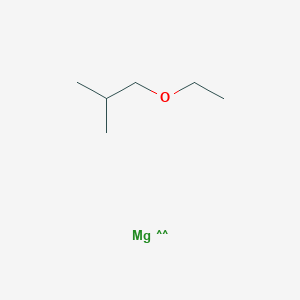
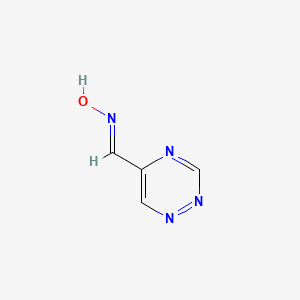
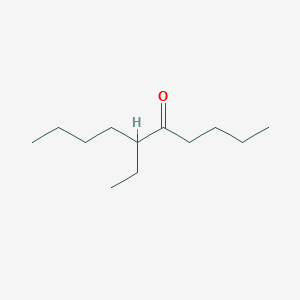
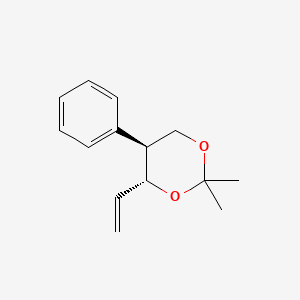
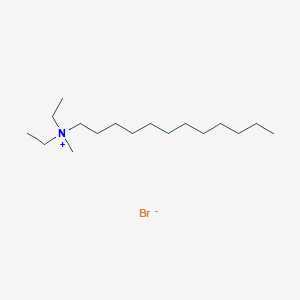

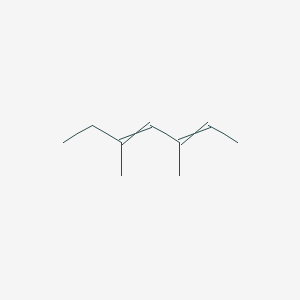
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
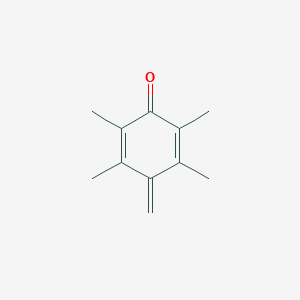
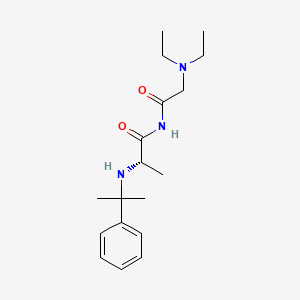
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
